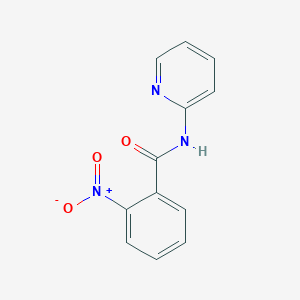

2-nitro-N-pyridin-2-ylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

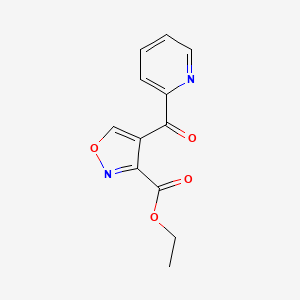

2-nitro-N-pyridin-2-ylbenzamide is a chemical compound with the empirical formula C12H9N3O3 and a molecular weight of 243.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-nitro-N-pyridin-2-ylbenzamide can be represented by the SMILES stringO=N+C1=C (C (NC2=NC=CC=C2)=O)C=CC=C1 . The InChI representation is 1S/C12H9N3O3/c16-12 (14-11-7-3-4-8-13-11)9-5-1-2-6-10 (9)15 (17)18/h1-8H, (H,13,14,16) . Chemical Reactions Analysis

While specific chemical reactions involving 2-nitro-N-pyridin-2-ylbenzamide are not available, there are studies on similar compounds. For example, metal-free N- and O-arylation reactions of pyridin-2-ones as ambident nucleophiles have been achieved with diaryliodonium salts based on base-dependent chemoselectivity .Applications De Recherche Scientifique

Molecular Structure and Dynamics

A derivative of 2-pyridinecarboxaldehyde, displaying E/Z isomerization under ultraviolet radiation, was investigated to understand its spectroscopy and dynamic properties. This knowledge is crucial for potential applications in molecular machines and electronic devices (Gordillo et al., 2016).

Synthetic Chemistry Applications

The substitution of a nitro group with Grignard reagents in pyridine N-oxides demonstrated a simple and clean synthesis of various 2-substituted pyridine N-oxides. This method opens up new pathways for synthesizing pyridine derivatives with potential application in various chemical syntheses (Zhang et al., 2012).

Ligand-Centered Redox Activity

Nickel(II) complexes of 2-(arylazo)pyridine were synthesized to study the ligand-centered redox series without affecting the metal ion's bivalent oxidation state. This work is pivotal for the development of fluorescent dyes and materials with specific electronic properties (Sengupta et al., 2014).

Electronic Structure and Redox Behavior

Research into binuclear nitrosyl iron complexes with different aromatic ligands revealed that the introduction of electron-acceptor NO2 groups facilitates the reduction of these complexes. This study contributes to understanding the redox behavior of such complexes, which could inform the design of novel redox-active materials (Sanina et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-nitro-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-11-7-3-4-8-13-11)9-5-1-2-6-10(9)15(17)18/h1-8H,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCGFJLUUDMUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-pyridin-2-ylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2808986.png)

![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)

![3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2808990.png)

![{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B2808999.png)

![4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2809000.png)

![2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid](/img/structure/B2809003.png)

![N-(3-chlorophenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2809005.png)

![Ethyl 4-[4-[(2-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809008.png)